Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate
CAS No.:
Cat. No.: VC17696553
Molecular Formula: C15H20N2O7
Molecular Weight: 340.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O7 |
|---|---|
| Molecular Weight | 340.33 g/mol |
| IUPAC Name | methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoate |
| Standard InChI | InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-7-5-6-8-10(9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20) |
| Standard InChI Key | OLTBWXWRBXGQNX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(C(=O)OC)O |
Introduction
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It features a complex structure with specific stereochemistry, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The compound includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to shield amines from unwanted reactions during synthesis. Additionally, the presence of a nitrophenyl group enhances its chemical reactivity and potential biological activity.
Synthesis and Chemical Reactions
The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate involves multiple steps that require precise control over reaction conditions such as temperature, solvent choice, and reaction time. This ensures high yields and purity of the final product.
The compound can participate in various chemical reactions, including deprotection reactions where the Boc group is removed to expose the amino functionality. This versatility makes it useful in organic synthesis and medicinal chemistry applications.
Applications in Medicinal Chemistry
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate is of interest in medicinal chemistry due to its potential therapeutic applications. The presence of a nitrophenyl group enhances its chemical reactivity and biological activity, making it a candidate for further study in drug development.
Research Findings and Future Directions
Research on this compound is focused on understanding its chemical properties and potential biological activities. The specific stereochemistry and reactive functional groups make it suitable for various chemical transformations, which are essential for modifying the compound for specific applications in drug development or biochemical research.
Future studies should aim to explore its interactions with biological targets and to design derivatives with enhanced efficacy. This could involve in vitro and in vivo studies to assess its therapeutic potential and safety profile.
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